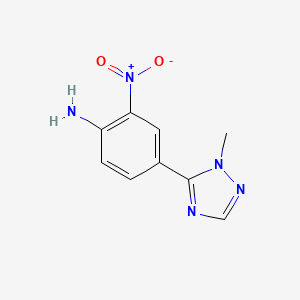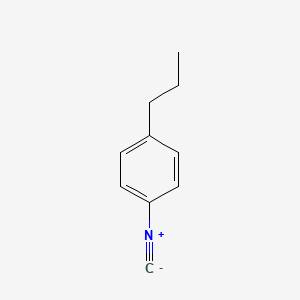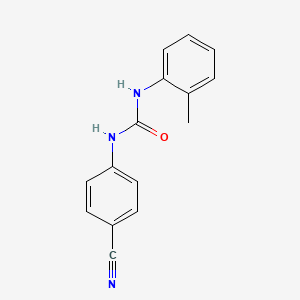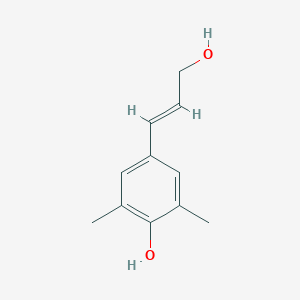
4-(3-Hydroxyprop-1-EN-1-YL)-2,6-dimethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Hydroxyprop-1-EN-1-YL)-2,6-dimethylphenol is an organic compound with the molecular formula C11H14O2. It is structurally related to phenol and contains a hydroxyprop-1-en-1-yl group attached to the phenol ring. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxyprop-1-EN-1-YL)-2,6-dimethylphenol typically involves the reaction of 2,6-dimethylphenol with an appropriate aldehyde or ketone under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product. Common reagents used in this synthesis include sodium hydroxide or potassium hydroxide as the base, and the reaction is usually carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the aldol condensation and dehydration steps. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Hydroxyprop-1-EN-1-YL)-2,6-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the hydroxyprop-1-en-1-yl group to a single bond, forming saturated alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Saturated alcohols and alkanes.
Substitution: Halogenated phenols, nitrophenols, and other substituted phenolic derivatives.
Scientific Research Applications
4-(3-Hydroxyprop-1-EN-1-YL)-2,6-dimethylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various chemical reactions and studies involving phenolic compounds.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties. It is used in studies related to cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs and treatments. Its antioxidant properties make it a candidate for research in preventing oxidative stress-related diseases.
Industry: Utilized in the production of polymers, resins, and other industrial materials. Its chemical stability and reactivity make it valuable in manufacturing processes.
Mechanism of Action
The mechanism of action of 4-(3-Hydroxyprop-1-EN-1-YL)-2,6-dimethylphenol involves its interaction with various molecular targets and pathways. The compound’s phenolic hydroxyl group can participate in hydrogen bonding and electron donation, influencing its reactivity and interactions with other molecules. In biological systems, it may act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells and tissues. Additionally, its ability to undergo electrophilic aromatic substitution allows it to interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
4-(3-Hydroxyprop-1-EN-1-YL)-2,6-dimethylphenol can be compared with other similar compounds, such as:
4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol: This compound has a methoxy group instead of a dimethyl group, which can influence its reactivity and biological activity.
Sinapyl alcohol: Structurally related to cinnamic acid, sinapyl alcohol is a precursor to lignin and lignans. It has different functional groups that affect its chemical behavior and applications.
Coniferyl alcohol: Another phenolic compound with a similar structure, coniferyl alcohol is involved in the biosynthesis of lignin and has distinct chemical properties.
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C11H14O2/c1-8-6-10(4-3-5-12)7-9(2)11(8)13/h3-4,6-7,12-13H,5H2,1-2H3/b4-3+ |
InChI Key |
HGZOXSZWGQGXJD-ONEGZZNKSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1O)C)/C=C/CO |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




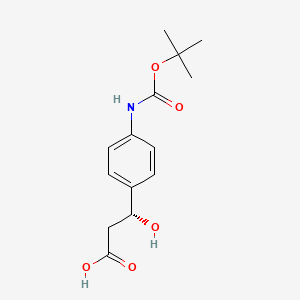
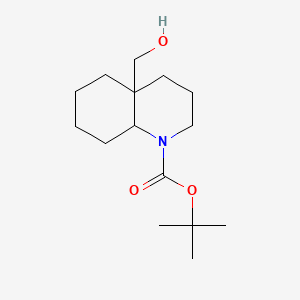
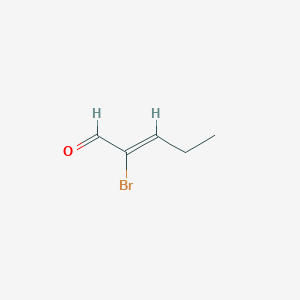
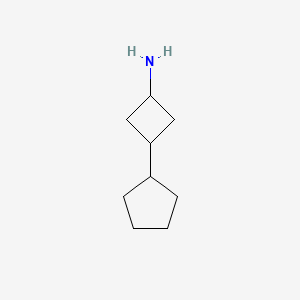

![[5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B13570931.png)

